5-chloro-1H-indole-2-carboxamide
CAS No.: 21109-01-3
Cat. No.: VC3843799
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21109-01-3 |
---|---|
Molecular Formula | C9H7ClN2O |
Molecular Weight | 194.62 g/mol |
IUPAC Name | 5-chloro-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) |
Standard InChI Key | GZILZCCGDNKAAV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N |
Canonical SMILES | C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N |
Introduction
Chemical Identity and Structural Features
The molecular structure of 5-chloro-1H-indole-2-carboxamide comprises a bicyclic indole system substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. Key identifiers include:
-
Molecular Formula: C₉H₇ClN₂O
Synthetic Methodologies
Friedel-Crafts Acylation and Reduction
A common synthesis route involves Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate (6) with acyl chlorides (7a–c), followed by ketone reduction using triethylsilane to yield 3-alkylated intermediates (9a–c) . Subsequent hydrolysis produces the carboxylic acid precursors (10a–c), which are coupled with phenethylamines to form final carboxamide derivatives .
Example Synthesis of 12f:
-
Acylation of 6 with hexanoyl chloride yields 3-hexanoyl-5-chloroindole-2-carboxylate (8c).
-
Reduction of 8c generates 3-hexyl-5-chloroindole-2-carboxylate (9c).
-
Hydrolysis of 9c produces 3-hexyl-5-chloroindole-2-carboxylic acid (10c).
-
Amide coupling with 4-(dimethylamino)phenethylamine (11b) via BOP reagent yields 12f .
Hemetsberger-Knittel Indole Synthesis
Pharmacological Applications
Glycogen Phosphorylase Inhibition
5-Chloro-1H-indole-2-carboxamide derivatives exhibit potent inhibition of glycogen phosphorylase (GP), a key enzyme in hepatic glucose production. Compound 25e(α) (5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide) demonstrates:
CB1 Receptor Allosteric Modulation
As a CB1 receptor positive allosteric modulator, 5-chloro-1H-indole-2-carboxamide derivatives enhance orthosteric agonist binding while inhibiting G-protein coupling. Key compounds include:
Compound | R₁ | R₂ | Kₐ (nM) | α (Cooperativity) |
---|---|---|---|---|
12d | n-C₃H₇ | N(CH₃)₂ | 259.3 | 24.5 |
12f | n-C₆H₁₃ | N(CH₃)₂ | 89.1 | 18.2 |
Elongation of the C3 alkyl chain (e.g., hexyl in 12f) improves membrane permeability, reducing Kₐ values by 3-fold compared to shorter chains .
Structure-Activity Relationships (SAR)
-
C3 Substituents: Optimal activity occurs with C3–C6 alkyl chains. Hexyl derivatives (12f) achieve Kₐ < 100 nM, while shorter chains (propyl, 12d) maximize cooperativity (α = 24.5) .
-
Linker Length: A two-carbon phenethyl linker between the carboxamide and aryl ring maximizes CB1 binding affinity .
Pharmacokinetic Profile
Compound 25e(α) exhibits favorable pharmacokinetics in Sprague-Dawley rats:
Molecular Interactions and Docking Studies
Docking simulations of 25e(α) with GP (PDB: 1FA5) reveal:
-
The indole carboxamide forms hydrogen bonds with Asn284 and Glu382.
-
C5 chlorine occupies a hydrophobic pocket lined by Phe285 and Val386.
In CB1 complexes (PDB: 5U09), the hexyl chain of 12f inserts into a lipid-facing crevice, while the dimethylamino group on phenyl ring B interacts with Lys192 via cation-π interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume